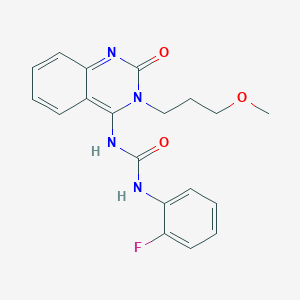
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antiproliferative Activity in Cancer Research
A study by Perković et al. (2016) investigated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for their antiproliferative activity against various cancer cell lines. The research found that urea derivatives exhibited moderate antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, while trifluoromethyl derivatives showed antiproliferative effects in low micromolar range against all tested cell lines. This indicates a potential application of such compounds in cancer research, especially for developing breast carcinoma drugs (Perković et al., 2016).
2. Role in Arousal-Related Processes and Stress Response
Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity OX1R antagonist in their research on the role of orexins in arousal-related processes, including stress. Their study implies that similar compounds could be used in the therapeutic treatment of psychiatric disorders associated with stress or hyperarousal states, showcasing another important research application (Bonaventure et al., 2015).
3. Inhibitory Effects on Cholinesterases and Antioxidant Activity
Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research highlights the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are often employed (Kurt et al., 2015).
4. Herbicidal Activities in Agricultural Research
Luo et al. (2008) designed and synthesized novel triazolinone derivatives, including phenylurea types, for their herbicidal activities. Their research demonstrated that these compounds could potentially be developed as postemergent herbicides for controlling broadleaf weeds in rice fields, indicating their application in agricultural research (Luo et al., 2008).
5. Potential in Central Nervous System and Cardiovascular Research
Pandey et al. (2008) conducted research on tetrahydro‐quinazoline derivatives involving ureidoalkylation and α‐amidoalkylation reactions. Their compounds were evaluated for their effects on the central nervous system (CNS) and cardiovascular system (CVS), suggesting potential research applications in these areas (Pandey et al., 2008).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-27-12-6-11-24-17(13-7-2-4-9-15(13)22-19(24)26)23-18(25)21-16-10-5-3-8-14(16)20/h2-5,7-10H,6,11-12H2,1H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATCDLIYHNBPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

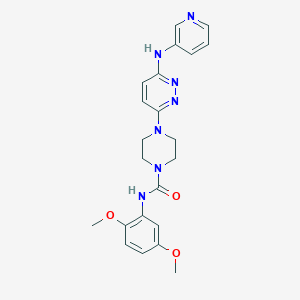

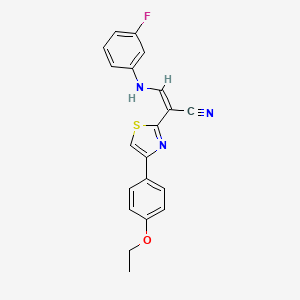
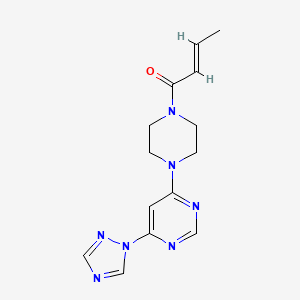

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)
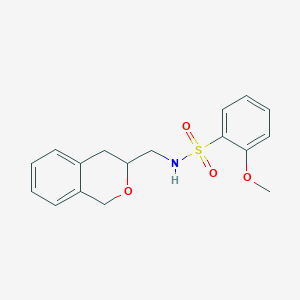


![Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2984949.png)
![5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2984950.png)
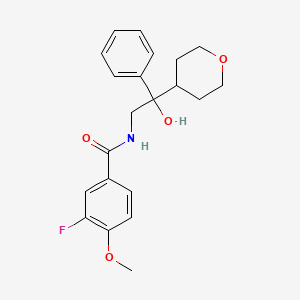
![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)